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Abstract
Desfuroyl Ceftiofur S-Acetamide (DCSA) is a critical analytical derivative of the third-

generation cephalosporin antibiotic, ceftiofur. This document provides a comprehensive

technical overview of DCSA, including its formation, mechanism of action, and the analytical

methodologies for its quantification. Detailed experimental protocols, quantitative data, and

pathway visualizations are presented to serve as a valuable resource for researchers,

scientists, and professionals in drug development and veterinary medicine. The primary

significance of DCSA lies in its role as a stable marker for determining the total residue of

ceftiofur and its unstable, microbiologically active metabolites in various biological matrices.[1]

Introduction
Ceftiofur is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine to treat

bacterial infections in cattle, swine, and other animals.[2][3] Upon administration, ceftiofur is

rapidly metabolized to desfuroylceftiofur (DFC), its primary and microbiologically active

metabolite.[1][2] However, DFC is chemically unstable due to a reactive thiol group, making

direct quantification challenging.[1] To overcome this, a derivatization process is employed to

convert ceftiofur and all its metabolites containing the intact β-lactam ring into a single, stable

compound: Desfuroyl Ceftiofur S-Acetamide.[2][4] This conversion allows for accurate and

reliable measurement of total ceftiofur-related residues, which is crucial for pharmacokinetic
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studies and regulatory monitoring of maximum residue limits (MRLs) in animal-derived food

products.[1]

Chemical Structure and Properties:

Chemical Name: (6R,7R)-3-(((2-Amino-2-oxoethyl)thio)methyl)-7-((Z)-2-(2-aminothiazol-4-

yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

acid[5]

CAS Number: 120882-25-9

Molecular Formula: C16H18N6O6S3[2]

Molecular Weight: 486.55 g/mol [2]

Mechanism of Action
The antimicrobial activity of Desfuroyl Ceftiofur S-Acetamide is attributed to the parent

compound, ceftiofur, and its primary metabolite, desfuroylceftiofur. Like other β-lactam

antibiotics, ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell

wall.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which

are enzymes essential for the final steps of peptidoglycan synthesis.[1] The disruption of

peptidoglycan formation compromises the structural integrity of the bacterial cell wall, leading to

cell lysis and death.[1]

Metabolism and Derivatization Pathway
Ceftiofur undergoes rapid metabolism in animals, primarily through the cleavage of its thioester

bond, to form desfuroylceftiofur and furoic acid.[2] Desfuroylceftiofur is the major

microbiologically active metabolite.[1][2] Due to its instability, a derivatization step with

iodoacetamide is performed during sample analysis to convert it into the stable Desfuroyl
Ceftiofur S-Acetamide.[1]
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Ceftiofur Desfuroylceftiofur (DFC)
(Unstable Metabolite)

Metabolism (in vivo)

Desfuroyl Ceftiofur S-Acetamide (DCSA)
(Stable Derivative for Analysis)

Derivatization (in vitro)

HPLC or UPLC-MS/MS Analysis

Iodoacetamide

Click to download full resolution via product page

Metabolism of Ceftiofur and Derivatization to DCSA.

Quantitative Data
Pharmacokinetic Parameters of Desfuroyl Ceftiofur S-
Acetamide
The following table summarizes the key pharmacokinetic parameters of Desfuroyl Ceftiofur S-
Acetamide (measured as total ceftiofur and related metabolites) in various animal species

following different administration routes and formulations.
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Animal
Specie
s

Formul
ation

Dose Route
Cmax
(µg/mL
)

Tmax
(h)

AUC0-
LOQ
(µg·h/
mL)

t1/2 (h)
Refere
nce

Beef

Cattle

Ceftiofu

r

Sodium

2.2

mg/kg
IM

13.9 ±

3.55

0.67 -

2.0

108 ±

35.0
- [3]

Beef

Cattle

Ceftiofu

r

Sodium

2.2

mg/kg
SC

13.6 ±

3.85

0.67 -

3.0

105 ±

29.8
- [3]

Water

Buffalo

Ceftiofu

r HCl

2.2

mg/kg
IM 3.782

3.0 -

6.0
- 20.21 [6]

Water

Buffalo

Ceftiofu

r

Sodium

2.2

mg/kg
IM 6.208

1.0 -

3.0
- 12.72 [6]

Veal

Calves

Ceftiofu

r

1

mg/kg/d

ay for 5

days

IM 4.34 2.4

42

(AUC0-

24h)

10 [2]

Helmet

ed

Guineaf

owl

Ceftiofu

r

Crystalli

ne-Free

Acid

10

mg/kg
SC

5.26 ±

1.54

19.3 ±

9.71

306 ±

69.3

29.0 ±

4.93
[7]

In Vitro Antimicrobial Activity of Ceftiofur and
Desfuroylceftiofur
This table presents the Minimum Inhibitory Concentration (MIC) values of ceftiofur and its

primary metabolite, desfuroylceftiofur, against various veterinary pathogens.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11107000/
https://pubmed.ncbi.nlm.nih.gov/11107000/
https://avmajournals.avma.org/view/journals/ajvr/77/6/ajvr.77.6.646.xml
https://avmajournals.avma.org/view/journals/ajvr/77/6/ajvr.77.6.646.xml
https://www.ema.europa.eu/en/documents/mrl-report/ceftiofur-summary-report-2-committee-veterinary-medicinal-products_en.pdf
https://avmajournals.avma.org/view/journals/ajvr/72/11/ajvr.72.11.1514.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial
Species

Antimicrobial
Agent

MIC50 (µg/mL) MIC90 (µg/mL) Reference

Staphylococcus

aureus
Ceftiofur - 1.0 [1]

Desfuroylceftiofu

r
- 4.0 - 8.0 [1]

Streptococcus

suis
Ceftiofur -

Within 1 dilution

of DXNL
[1]

Desfuroylceftiofu

r
-

Within 1 dilution

of XNL
[1]

Bovine/Equine

Streptococci
Ceftiofur - ≤ 0.0019 [1]

Desfuroylceftiofu

r
- 0.03 [1]

Coagulase-

negative

staphylococci

Ceftiofur - 1.0 [8]

Desfuroylceftiofu

r
- 8.0 [8]

Experimental Protocols
Derivatization of Ceftiofur and its Metabolites to
Desfuroyl Ceftiofur S-Acetamide
This protocol describes the general procedure for the chemical conversion of ceftiofur and its

metabolites in a biological matrix to the stable DCSA derivative for subsequent analysis.
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Start: Plasma/Tissue Sample

1. Hydrolysis with Dithioerythritol (DTE)
- Cleaves disulfide bonds

2. Derivatization with Iodoacetamide
- Forms stable S-acetamide bond

3. Solid-Phase Extraction (SPE) Cleanup
- Removes matrix interferences

4. Analysis by HPLC or UPLC-MS/MS

Click to download full resolution via product page

General workflow for DCSA derivatization.

Methodology:

Sample Preparation: Homogenize tissue samples or use plasma directly.

Hydrolysis:

To the sample, add a solution of dithioerythritol (DTE) in a suitable buffer (e.g., borate

buffer).[4]

Incubate the mixture to cleave disulfide bonds and release DFC from protein conjugates. A

typical condition is incubation at 50°C for 15 minutes.[4]

Derivatization:
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After cooling, add a solution of iodoacetamide.[4]

Incubate in the dark to allow the iodoacetamide to react with the thiol group of DFC,

forming the stable DCSA.[9]

Solid-Phase Extraction (SPE) Cleanup:

Pass the derivatized sample through an SPE cartridge (e.g., Oasis HLB) to remove

interfering matrix components.[4]

Wash the cartridge with appropriate solutions.

Elute the DCSA with a suitable solvent (e.g., 5% glacial acetic acid in methanol).[4]

Final Preparation:

Evaporate the eluate to dryness under a stream of nitrogen.[4]

Reconstitute the residue in the mobile phase for analysis.[4]

HPLC Method for the Quantification of Desfuroyl
Ceftiofur S-Acetamide
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV

detection for the quantification of DCSA.

Instrumentation and Conditions:

HPLC System: Standard HPLC system with a UV detector.

Column: Symmetry C18 or equivalent.[4]

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in

acetonitrile (B).[4]

Gradient Program: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25

minutes, then return to initial conditions.[4]
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Flow Rate: 1.0 mL/min.[4]

Detection Wavelength: 265 nm.[4]

Injection Volume: 50 µL.[4]

Internal Standard: Cefotaxime (100 µg/mL).[4]

Method Validation Parameters:

Linearity: 0.1 - 100 µg/mL.[4]

Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[4]

Intra-assay Variability: 0.7 to 4.5%.[4]

Inter-assay Variability: 3.6 to 8.8%.[4]

Average Recovery: 99%.[4]

UPLC-MS/MS Method for the Quantification of Desfuroyl
Ceftiofur S-Acetamide
This protocol details a more sensitive and specific ultra-high-performance liquid

chromatography-tandem mass spectrometry (UPLC-MS/MS) method for DCSA analysis.

Instrumentation and Conditions:

UPLC System: Waters Acquity UPLC or equivalent.[10]

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier

XE).[10]

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]

Mobile Phase: 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]

Flow Rate: 300 µL/min.[10]
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Injection Volume: 5 µL.[10]

Mass Spectrometry Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Precursor Ion (m/z): 487.2 [M+H]+.[10]

Product Ions (m/z): Specific product ions for quantification and qualification are selected.

Collision Energy: Optimized for the specific instrument and transitions.

Method Validation Parameters (in porcine feces):

Calibration Curve: Quadratic from 30 ng/g to 2000 ng/g.[11]

Correlation Coefficient (r): 0.9960 ± 0.0020.[11]

Precision and Accuracy: Within specified ranges.[11]

Conclusion
Desfuroyl Ceftiofur S-Acetamide is an indispensable analytical standard for the accurate

quantification of ceftiofur and its metabolites in biological systems. Its formation through a

robust derivatization protocol enables reliable monitoring, which is essential for ensuring food

safety and conducting pharmacokinetic research. The detailed methodologies and quantitative

data presented in this guide provide a solid foundation for researchers and drug development

professionals working with ceftiofur and related cephalosporins. The continued development

and validation of sensitive analytical techniques, such as UPLC-MS/MS, will further enhance

the ability to detect and quantify these residues at trace levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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